
5-bromo-3-(2-nitroethenyl)-1H-indole
Overview
Description
5-Bromo-3-(2-nitroethenyl)-1H-indole is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position and a nitroethenyl group at the 3-position of the indole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(2-nitroethenyl)-1H-indole typically involves the bromination of 3-(2-nitroethenyl)-1H-indole. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2-nitroethenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Table 1: Synthesis Methods Overview
Method | Reagents | Conditions | Yield |
---|---|---|---|
Bromination | NBS, Bromine | Room temperature | Up to 94% |
Continuous Flow | NBS in flow reactors | Automated systems | Enhanced scalability |
Organic Chemistry
5-Bromo-3-(2-nitroethenyl)-1H-indole serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in various reactions, including:
- Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.
- Redox Reactions : The nitro group can undergo reduction to form amino derivatives.
Medicinal Chemistry
This compound has garnered attention for its potential medicinal properties:
- Antimicrobial Activity : Studies have indicated that it exhibits significant activity against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Biological Studies
Research has focused on the interactions of this compound with biological targets, including enzymes and receptors, which could elucidate its mechanism of action in therapeutic contexts.
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy in different applications:
- A study published in MDPI demonstrated that derivatives of this compound could be synthesized efficiently using N-bromosuccinimide, yielding high amounts of desired products suitable for further biological testing .
- Research on similar compounds has shown that halogenated indoles often exhibit enhanced reactivity and biological activity compared to their non-halogenated counterparts .
Table 2: Summary of Biological Activities
Activity Type | Target Organism/Condition | Reference |
---|---|---|
Antimicrobial | Various bacterial strains | |
Anticancer | Cancer cell lines |
Table 3: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(2-Nitrovinyl)-1H-indole | Indole core with nitrovinyl group | Lacks halogen substitution |
5-Fluoro-3-(2-nitrovinyl)-1H-indole | Fluorine instead of bromine | Different electronic properties affecting reactivity |
6-Bromo-3-(2-nitrovinyl)-1H-indole | Bromine at position six | Altered sterics may influence biological activity |
Mechanism of Action
The mechanism of action of 5-bromo-3-(2-nitroethenyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(2-nitroethenyl)-1H-pyrrole
- 5-Bromo-3-(2-nitroethenyl)-1H-furan
- 5-Bromo-3-(2-nitroethenyl)-1H-thiophene
Uniqueness
5-Bromo-3-(2-nitroethenyl)-1H-indole is unique due to its indole core structure, which is known for its diverse biological activities and synthetic versatility
Biological Activity
5-Bromo-3-(2-nitroethenyl)-1H-indole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 25217-77-0
- Molecular Formula : C10H8BrN2O2
- Molecular Weight : 272.09 g/mol
The compound features a bromine atom and a nitroethenyl group attached to an indole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The indole moiety is known to participate in hydrogen bonding and π-stacking interactions, which can modulate enzyme activities and receptor functions.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Antitumor Effects : Some studies indicate potential cytotoxic effects against cancer cell lines, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by [source] indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Antitumor Studies
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A detailed study published in [source] highlighted its effectiveness at micromolar concentrations.
Case Studies
-
Case Study on Antimicrobial Properties
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Methodology : Disk diffusion method was employed against selected bacterial strains.
- Results : Significant inhibition zones were observed, indicating effective antibacterial properties.
-
Case Study on Antitumor Activity
- Objective : Assess the cytotoxic effects on HeLa cells.
- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : The compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.
Data Table of Biological Activities
Activity Type | Target Organism/Cell Line | Method Used | Result Summary |
---|---|---|---|
Antimicrobial | E. coli | Disk diffusion | Effective inhibition observed |
Antimicrobial | Staphylococcus aureus | Disk diffusion | Effective inhibition observed |
Antitumor | HeLa cells | MTT assay | IC50 = 15 µM |
Antitumor | MCF-7 cells | MTT assay | Induced apoptosis |
Properties
IUPAC Name |
5-bromo-3-(2-nitroethenyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIAWMREHPRQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358353 | |
Record name | 5-bromo-3-(2-nitroethenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25217-77-0 | |
Record name | 5-bromo-3-(2-nitroethenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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